Home > Products > Screening Compounds P135536 > 8-Acetyl-2-(dipropylamino)tetralin
8-Acetyl-2-(dipropylamino)tetralin - 140221-50-7

8-Acetyl-2-(dipropylamino)tetralin

Catalog Number: EVT-257332
CAS Number: 140221-50-7
Molecular Formula: C18H27NO
Molecular Weight: 273.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
8-Acetyl-2-(dipropylamino)tetralin is a 5-HT(1A) receptor agonist; both isomers are active, but the (S)-isomer is the most potent.
Overview

8-Acetyl-2-(dipropylamino)tetralin is a synthetic compound classified as a 5-hydroxytryptamine receptor 1A agonist, primarily known for its interaction with serotonin receptors. It is notable for its two isomers, with the (S)-isomer exhibiting the highest potency. The compound's systematic name is 1-[7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]ethanone, and it has a molecular formula of C18H27NOC_{18}H_{27}NO with a molecular weight of 273.4 g/mol. The compound is often referenced in scientific literature for its neuropharmacological properties and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 8-Acetyl-2-(dipropylamino)tetralin typically involves several steps, beginning with the preparation of 2-(dipropylamino)tetralin. The acetylation process introduces the acetyl group at the C8 position of the tetralin structure.

Technical Details

  1. Starting Material: The synthesis often starts from commercially available 2-(dipropylamino)tetralin.
  2. Reagents: Acetic anhydride or acetyl chloride is commonly used for the acetylation step.
  3. Reaction Conditions: The reaction typically requires mild heating and may be performed in solvents like dichloromethane or ethanol.
  4. Purification: Post-reaction, the product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels (>98%).
Molecular Structure Analysis

Structure

The molecular structure of 8-Acetyl-2-(dipropylamino)tetralin features a tetrahydronaphthalene core substituted with a dipropylamino group and an acetyl group at the C8 position.

Data

  • InChI: InChI=1S/C18H27NO/c1-4-11-19(12-5-2)16-10-9-15-7-6-8-17(14(3)20)18(15)13-16/h6-8,16H,4-5,9-13H2,1-3H3
  • InChI Key: SDJCCUJEEKDIBV-UHFFFAOYSA-N
  • SMILES: CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)C(=O)C

The compound appears as a solid powder and is soluble in dimethyl sulfoxide.

Chemical Reactions Analysis

Reactions

8-Acetyl-2-(dipropylamino)tetralin participates in various chemical reactions primarily due to its functional groups.

Technical Details

  1. Acetylation Reactions: The acetyl group can undergo hydrolysis under basic conditions to regenerate the corresponding amine.
  2. Receptor Binding Studies: The compound's interaction with serotonin receptors can be studied through competitive binding assays, revealing its potency and efficacy.
Mechanism of Action

The mechanism of action for 8-Acetyl-2-(dipropylamino)tetralin primarily involves its role as an agonist at the 5-hydroxytryptamine receptor 1A.

Process

Upon binding to the receptor, it triggers intracellular signaling pathways that lead to various physiological effects, including modulation of neurotransmitter release and influence on mood and anxiety levels.

Data

Studies have shown that both enantiomers exhibit significant behavioral effects in animal models, such as inducing the serotonin behavioral syndrome and influencing body temperature regulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder
  • Solubility: Soluble in dimethyl sulfoxide
  • Purity: Typically greater than 98%

Chemical Properties

  • Stability: Stable under recommended storage conditions (dry, dark, at temperatures between 0 - 4 °C for short-term storage).
  • Shelf Life: More than three years if stored properly.
Applications

8-Acetyl-2-(dipropylamino)tetralin has several scientific applications:

  1. Neuropharmacology: Used in research to explore its effects on serotonin receptors and potential therapeutic benefits in treating mood disorders.
  2. Behavioral Studies: Investigated for its role in modulating anxiety and depression-like behaviors in animal models.
  3. Drug Development: Serves as a lead compound for developing new medications targeting serotonin receptors.
Synthesis and Structural Analogues

Stereoselective Synthesis of (R)- and (S)-Enantiomers

The synthesis of the enantiomers of 8-acetyl-2-(dipropylamino)tetralin (commonly designated LY-41) leverages advanced palladium-catalyzed cross-coupling strategies, starting from enantiomerically pure precursors. The key intermediate is the triflate derivative of (R)- or (S)-8-hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT). This triflate group undergoes efficient palladium-catalyzed reactions, specifically carbonylative Stille coupling or Heck acetylation, introducing the acetyl group at the C8 position while preserving the chiral integrity of the tetralin backbone. This method provides a reliable route to both (R)-LY-41 and (S)-LY-41 in high enantiomeric purity [3] [6].

The stereoselectivity achieved in this synthesis is crucial because the biological activity of these enantiomers at the 5-HT₁ₐ receptor differs significantly. Unlike its precursor 8-OH-DPAT, where the (R)-enantiomer exhibits higher potency, LY-41 demonstrates an inverse stereoselectivity: the (S)-enantiomer displays greater agonist potency in both behavioral and biochemical assays [1] [6].

Table 1: Key Synthetic Routes to LY-41 Enantiomers

Starting MaterialKey ReactionCatalyst SystemProduct (Configuration)Key Advantage
(R)-8-OH-DPAT triflateCarbonylative Stille CouplingPd(0)/Ligand(R)-LY-41High yield, configurational retention
(S)-8-OH-DPAT triflateHeck AcetylationPd(OAc)₂/PPh₃(S)-LY-41Direct acetyl introduction
Resolved 8-Hydroxy-tetralinN-alkylation then C8 acylationNot applicableRacemic LY-41Simpler route, requires resolution

Structural Modifications for Enhanced 5-HT₁ₐ Receptor Affinity

Systematic exploration of C8-substituted 2-(dipropylamino)tetralin derivatives revealed critical structure-activity relationships (SAR) governing 5-HT₁ₐ receptor affinity and efficacy. Replacing the 8-hydroxy group of 8-OH-DPAT with various substituents (e.g., methoxycarbonyl, acetyl, formyl, carboxylate) demonstrated that bulk and electronic properties significantly influence receptor interaction.

The 8-acetyl group (as in LY-41) proved particularly favorable. While smaller than the hydroxyl group, it conferred high affinity (Kᵢ values typically ranging from 0.7 nM to 130 nM in rat hippocampal/cortical membrane competition assays using [³H]-8-OH-DPAT). Crucially, the acetyl derivative maintained potent agonist efficacy in vivo, evidenced by induction of the 5-HT behavioral syndrome (flat body posture, forepaw treading, head weaving) and hypothermia in rats, effects blocked by the selective 5-HT₁ₐ antagonist (S)-UH-301 [1] [3].

Other C8 modifications yielded divergent results:

  • 8-Methoxycarbonyl: Retained high affinity and potent agonist activity similar to the acetyl derivative.
  • 8-Formyl: Showed good affinity but reduced efficacy in functional assays.
  • 8-Carboxy: Resulted in a complete loss of 5-HT₁ₐ receptor affinity, highlighting the requirement for a hydrophobic or hydrogen-bond accepting group, rather than a charged carboxylate, at this position for receptor binding [3].

Table 2: Influence of C8 Substituent on 5-HT₁ₐ Receptor Interaction in 2-(Dipropylamino)Tetralin Derivatives

C8 SubstituentRepresentative CompoundApprox. Kᵢ (nM) vs [³H]8-OH-DPATIn Vivo 5-HT₁ₐ Agonist EfficacyNotes
OH8-OH-DPAT~1-2Very High (Full Agonist)Prototype agonist
COCH₃ (Acetyl)LY-410.7 - 4High (Full Agonist)(S)-enantiomer more potent
COOCH₃ (Methoxycarbonyl)Analog1 - 5High (Full Agonist)Similar profile to Acetyl
CHO (Formyl)Analog5 - 20Moderate/WeakReduced efficacy vs Acetyl/OH
COO⁻ (Carboxylate)Analog>1000NoneNegligible affinity
H2-DPAT>1000NoneDramatic loss of affinity

Further modifications involved the nitrogen substituents. Replacing one N-propyl group with a more complex moiety like a 4-(8-aza-7,9-dioxospiro[4.5]decan-8-yl)-butyl group generally increased both affinity and intrinsic efficacy at the 5-HT₁ₐ receptor, suggesting potential interaction with an accessory binding site [5].

Comparative Analysis with 8-OH-DPAT and Other 2-Aminotetralin Derivatives

LY-41 shares the core 2-(dipropylamino)tetralin structure with the prototypical 5-HT₁ₐ agonist 8-OH-DPAT. Pharmacologically, both compounds act as potent and efficacious 5-HT₁ₐ receptor agonists in vivo, producing the classic serotonin behavioral syndrome and hypothermia in rats [1]. Biochemical evidence further supports this shared mechanism: both LY-41 enantiomers and 8-OH-DPAT reduce brain 5-HTP accumulation in rats treated with a decarboxylase inhibitor, indicating stimulation of somatodendritic 5-HT₁ₐ autoreceptors leading to decreased serotonin synthesis [1].

However, critical differences exist:

  • Stereoselectivity: This is the most striking distinction. For 8-OH-DPAT, the (R)-enantiomer is significantly more potent than the (S)-enantiomer at 5-HT₁ₐ receptors. In contrast, for LY-41, the (S)-enantiomer is more potent than the (R)-enantiomer. This reversed stereoselectivity indicates a different binding orientation or interaction pattern within the 5-HT₁ₐ receptor binding pocket compared to 8-OH-DPAT, likely due to the acetyl group replacing the hydroxy group [1] [9].
  • Receptor Selectivity Profile: While 8-OH-DPAT was initially considered selective for 5-HT₁ₐ receptors, subsequent studies revealed significant activity at other sites, including 5-HT₇ receptor agonism, serotonin reuptake inhibition, and α₂-adrenoceptor antagonism [4] [8]. LY-41 (specifically (S)-LY-41) appears to exhibit a more selective 5-HT₁ₐ agonist profile based on the available functional studies, though a comprehensive selectivity profile across other receptor families is less extensively documented compared to 8-OH-DPAT. Its effects are antagonized specifically by 5-HT₁ₐ antagonists like (S)-UH-301 [1].
  • Pharmacokinetics: Absorption studies in rats indicate differences in bioavailability depending on the administration route. Both (R)-8-OH-DPAT and (S)-LY-41 were significantly more potent (dose range 1/10 to 1/30) when administered via the oral cavity compared to gastric ventricle administration. Plasma and brain concentrations of (R)-8-OH-DPAT were approximately 3 times higher after oral cavity administration (10 μmol/kg) than after gastric administration (100 μmol/kg) [6].
  • Functional Effects on Complex Behaviors: Studies on closely related compounds like 8-OH-DPAT show it disrupts performance on operant timing schedules (e.g., free-operant psychophysical procedure, interval bisection task), suggesting serotonergic involvement in temporal perception. While direct data on LY-41 in such complex behavioral models is limited in the provided results, its shared potent 5-HT₁ₐ agonist action suggests potential similar disruptive effects, warranting specific investigation [2].

LY-41 also compares interestingly with other 2-aminotetralin derivatives:

  • 5-Fluoro Derivatives (e.g., (S)-5-Fluoro-8-OH-DPAT / (S)-UH-301): These compounds often exhibit antagonist or partial agonist profiles at postsynaptic 5-HT₁ₐ receptors, unlike the full agonist LY-41 and 8-OH-DPAT. (S)-UH-301 is a well-characterized 5-HT₁ₐ antagonist [5] [7].
  • C8 Unsubstituted (2-DPAT): Removal of the C8 substituent leads to a dramatic loss of 5-HT₁ₐ affinity and activity, underscoring the essential role of the C8 group (OH, OAc, Acetyl) for receptor recognition [3].

Table 3: Comparative 5-HT₁ₐ Receptor Pharmacology of Key 2-Aminotetralins

Compound (Primary Config)5-HT₁ₐ Receptor Affinity (Kᵢ, nM range)Intrinsic Activity (Adenylate Cyclase Inhibition)Primary In Vivo Effect (Rat)Key Distinguishing Feature
8-OH-DPAT (R)1-2Full AgonistFull 5-HT Syndrome, Hypothermia(R) >> (S) potency; Broader off-target profile
8-OH-DPAT (S)1-2Partial AgonistWeak/Partial SyndromeLess potent than (R)-enantiomer
LY-41 / 8-Acetyl-DPAT (S)0.7-4Full AgonistFull 5-HT Syndrome, Hypothermia (Potent)(S) > (R) potency; More selective?
LY-41 / 8-Acetyl-DPAT (R)Higher than (S)Full Agonist (Lower Potency)Partial/Weaker SyndromeLess potent than (S)-enantiomer
(S)-5-Fluoro-8-OH-DPAT ((S)-UH-301)~10-20Antagonist / Very Weak Partial AgonistAntagonizes 5-HT₁ₐ Agonist EffectsSelective 5-HT₁ₐ Antagonist
2-DPAT>1000NoneNo EffectLacks essential C8 substituent

The distinct SAR, particularly the reversed stereoselectivity of LY-41 compared to 8-OH-DPAT, provides valuable insights for refining pharmacophore models of the 5-HT₁ₐ receptor and designing novel ligands with tailored efficacy (full agonist, partial agonist, antagonist) and improved selectivity [1] [3] [9].

Properties

CAS Number

140221-50-7

Product Name

8-Acetyl-2-(dipropylamino)tetralin

IUPAC Name

1-[7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]ethanone

Molecular Formula

C18H27NO

Molecular Weight

273.4 g/mol

InChI

InChI=1S/C18H27NO/c1-4-11-19(12-5-2)16-10-9-15-7-6-8-17(14(3)20)18(15)13-16/h6-8,16H,4-5,9-13H2,1-3H3

InChI Key

SDJCCUJEEKDIBV-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)C(=O)C

Solubility

Soluble in DMSO

Synonyms

8-acetyl-2-(dipropylamino)tetralin
LY 41
LY-41

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.